L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester
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Overview
Description
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester typically involves the protection of the amino group of L-glutamic acid using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with 9H-fluoren-9-ylmethanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) is commonly used at room temperature.
Major Products
Hydrolysis: L-glutamic acid and 9H-fluoren-9-ylmethanol.
Deprotection: L-glutamic acid with a free amino group.
Scientific Research Applications
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.
Biological Studies: Used in the synthesis of peptide-based drugs and in the study of protein-protein interactions.
Medicinal Chemistry: Employed in the development of novel therapeutics and drug delivery systems.
Industrial Applications: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester primarily involves its role as a protecting group. The Boc group protects the amino group of L-glutamic acid during peptide synthesis, preventing side reactions. The ester bond with 9H-fluoren-9-ylmethanol provides stability and can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, diethyl ester .
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester .
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]glycyl]-, 5-(1,1-dimethylethyl) ester .
Uniqueness
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester is unique due to its dual protection of the amino and carboxyl groups, making it highly useful in peptide synthesis. The 9H-fluoren-9-ylmethyl ester provides additional stability and can be easily removed, making it a preferred choice in complex peptide synthesis .
Properties
Molecular Formula |
C24H26NO6- |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/p-1/t20-/m0/s1 |
InChI Key |
RCQRXYWDDVULAP-FQEVSTJZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Origin of Product |
United States |
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